

A Comparative Analysis of Thorium-227 Conjugates in Targeted Alpha Therapy

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Compound of Interest

Compound Name: Thorium-227

Cat. No.: B1209163

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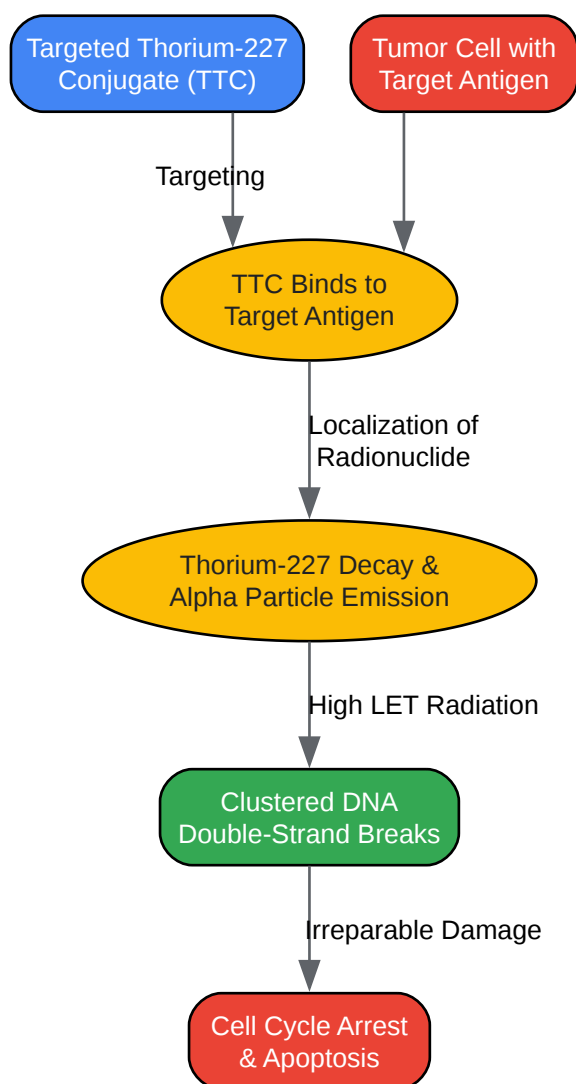
A new class of radiopharmaceuticals, targeted **thorium-227** conjugates (TTCs), is demonstrating significant promise in the preclinical and early clinical treatment of a range of cancers. By combining the potent, short-range alpha-particle emitting radionuclide **Thorium-227** with tumor-targeting molecules, TTCs enable the selective delivery of cytotoxic radiation to malignant cells while minimizing damage to surrounding healthy tissue. This guide provides a comparative overview of the antitumor activity of various TTCs, supported by experimental data from multiple studies.

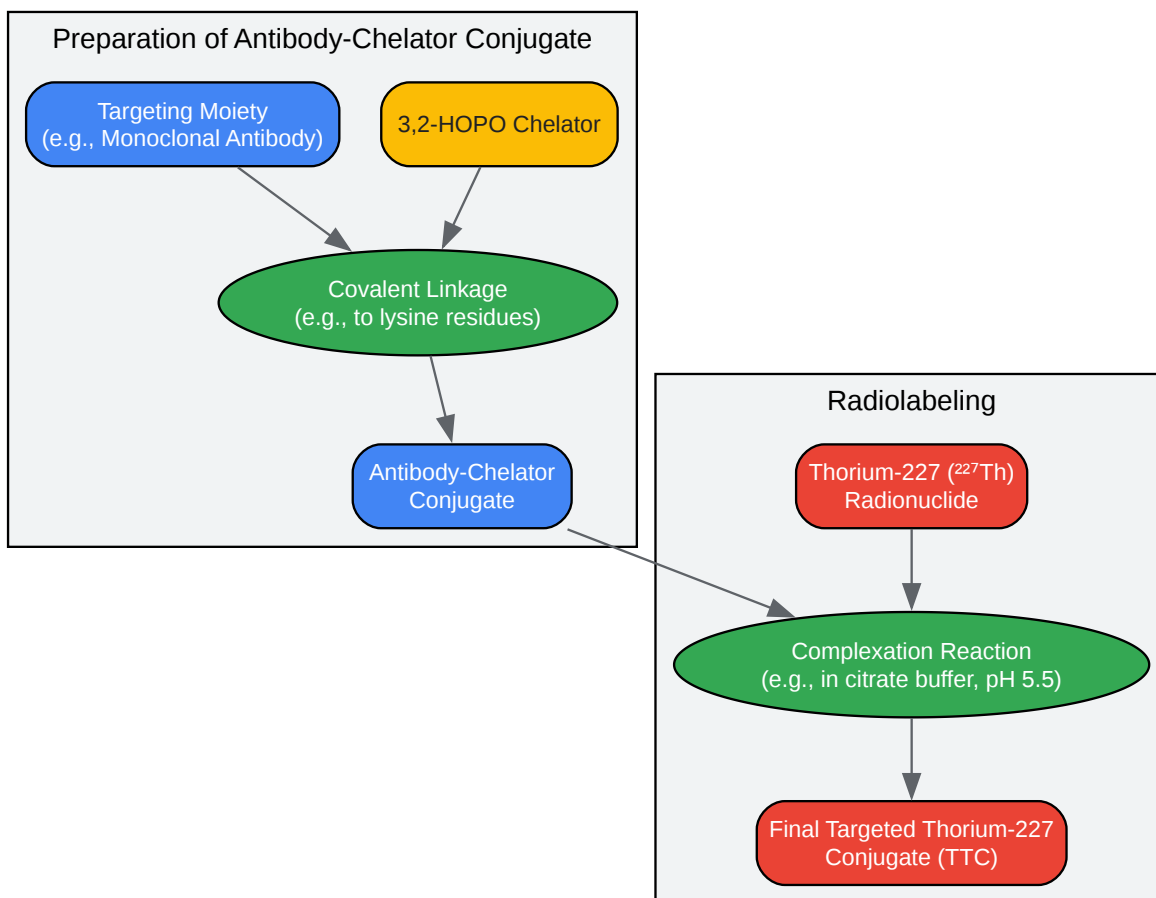
Targeted alpha therapies (TATs) represent a promising modality in oncology, leveraging the high linear energy transfer (LET) and short penetration range of alpha particles to induce complex, difficult-to-repair double-stranded DNA breaks in cancer cells.[1][2] **Thorium-227** (^{227}Th), with a half-life of 18.7 days, is particularly well-suited for this approach as it can be stably chelated and conjugated to targeting moieties like monoclonal antibodies.[1][3] This allows for the development of TTCs directed against a variety of tumor-associated antigens.

Mechanism of Action of Thorium-227 Conjugates

The fundamental mechanism of action for all TTCs involves the targeted delivery of ^{227}Th to cancer cells. Upon decay, ^{227}Th and its daughter radionuclides emit a cascade of high-energy alpha particles. These particles deposit a large amount of energy over a very short distance (2-10 cell layers), leading to a high degree of localized cytotoxicity.[1][2] The primary mode of cell killing is through the induction of clustered DNA double-strand breaks, which are challenging for cancer cells to repair and ultimately trigger cell cycle arrest and apoptosis.[4][5] Notably, the

cytotoxic effect of TTCs is not strictly dependent on cellular internalization, as the alpha particles can affect adjacent tumor cells, potentially overcoming heterogeneous antigen expression.^{[1][2]}





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